O-(2-fluorophenyl)hydroxylamine
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Overview
Description
O-(2-fluorophenyl)hydroxylamine: is an organic compound with the molecular formula C6H6FNO It is a derivative of hydroxylamine where the hydroxyl group is substituted with a 2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Synthesis: One common method involves the reaction of 2-fluoronitrobenzene with hydroxylamine under reducing conditions. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to the hydroxylamine derivative.
Alternative Methods: Another approach involves the nucleophilic substitution of 2-fluorobenzene with hydroxylamine in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of O-(2-fluorophenyl)hydroxylamine may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(2-fluorophenyl)hydroxylamine can undergo oxidation reactions to form nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, and other peroxides.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: NaOH, K2CO3, and various nucleophiles.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: O-(2-fluorophenyl)hydroxylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study enzyme mechanisms and as a probe for investigating biochemical pathways. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its applications include the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism by which O-(2-fluorophenyl)hydroxylamine exerts its effects involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various substrates, facilitating the formation of new chemical entities. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substituents and the reaction environment.
Comparison with Similar Compounds
Hydroxylamine (NH2OH): A simpler analogue without the fluorophenyl group, commonly used as a reducing agent and in the synthesis of oximes.
N,O-Dimethylhydroxylamine (CH3ONHCH3): A derivative with methyl groups, used in organic synthesis as a methylating agent.
Hydroxylamine-O-sulfonic acid (NH2OSO3H): A sulfonic acid derivative, used as an aminating agent in organic synthesis.
Uniqueness: O-(2-fluorophenyl)hydroxylamine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain types of chemical reactions compared to its simpler analogues. The fluorine atom also enhances the compound’s stability and can influence its biological activity.
Properties
IUPAC Name |
O-(2-fluorophenyl)hydroxylamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-5-3-1-2-4-6(5)9-8/h1-4H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDAMQLLWGWRNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)ON)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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